molecular formula C27H28N4O6 B11437980 N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11437980
M. Wt: 504.5 g/mol
InChI Key: DZDJKXNEBVSCNJ-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a furan-2-ylmethyl group, a pentanamide linker, and a 4-methoxyphenyl-substituted oxoethyl moiety. Quinazolinones are heterocyclic scaffolds known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structural complexity of this compound arises from the integration of multiple pharmacophores:

  • Furan-2-ylmethyl group: Enhances lipophilicity and may contribute to interactions with aromatic residues in biological targets .
  • Quinazolin-2,4-dione core: Provides hydrogen-bonding capabilities via carbonyl groups, critical for enzyme inhibition (e.g., kinases, phosphodiesterases) .

Properties

Molecular Formula

C27H28N4O6

Molecular Weight

504.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C27H28N4O6/c1-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-3-2-8-22(23)26(34)30(27(31)35)15-5-4-10-24(32)28-17-21-7-6-16-37-21/h2-3,6-9,11-14,16H,4-5,10,15,17-18H2,1H3,(H,28,32)(H,29,33)

InChI Key

DZDJKXNEBVSCNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the methoxyphenyl group through various coupling reactions. The final step often involves the formation of the amide bond under mild conditions to avoid decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone moiety can be reduced to dihydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinazolinone moiety can produce dihydroquinazolinones.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pharmacological Properties

  • Anti-inflammatory Potential: Analogues with furan-triazole scaffolds (e.g., compound in ) exhibit anti-exudative activity, suggesting the target compound may share similar mechanisms via furan-mediated interactions .
  • Enzyme Inhibition: Quinazolinones with oxadiazole substituents (e.g., ) show IC₅₀ values <10 µM against phosphodiesterase-4, highlighting the importance of the dione core .

Spectral and Analytical Comparisons

  • NMR Profiles: Compounds with analogous quinazolinone cores (e.g., ) display characteristic δ 7.0–8.5 ppm aromatic signals and δ 2.5–4.5 ppm methylene/methine protons, aligning with predicted shifts for the target compound .
  • Mass Spectrometry : Molecular networking (cosine score >0.8) clusters this compound with other furan-containing heterocycles, indicating shared fragmentation pathways .

Toxicity and Stability

  • Metabolic Stability : The 4-methoxyphenyl group may reduce oxidative metabolism compared to nitro- or chlorophenyl analogues .
  • Toxicity Risks : Furan derivatives are associated with hepatotoxicity at high doses; structural optimization (e.g., replacing furan with tetrazole) could mitigate this .

Biological Activity

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound belonging to the class of quinazoline derivatives . This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, synthesis, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C27H28N4O6
  • Molecular Weight : 504.543 g/mol

Structural Features

The compound features several functional groups:

  • Furan ring : Contributes to its reactivity and biological activity.
  • Methoxyphenyl group : Enhances pharmacological properties.
  • Quinazoline core : Known for diverse therapeutic applications.

Physical Properties

  • Expected to be a solid at room temperature.
  • Moderate solubility in organic solvents.

Synthesis

The synthesis of this compound involves several steps, including:

  • Formation of the quinazoline core .
  • Introduction of furan and methoxyphenyl substituents .
  • Optimization of reaction conditions (temperature, solvents, catalysts) to ensure high yield and purity.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis process.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, related compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production. The presence of the furan moiety may enhance these effects through interactions with biological targets involved in inflammation.

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of furan derivatives. For example:

  • Furan-based compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial activity .

The exact mechanism for this compound remains to be fully elucidated. However, it is believed that the compound interacts with key molecular targets such as enzymes or receptors, leading to downstream biological effects.

Study 1: Anticancer Activity

A study on quinazoline derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against breast cancer cell lines. The findings suggested that structural diversity is crucial for optimizing therapeutic efficacy .

Study 2: Antimicrobial Efficacy

In another investigation focusing on furan derivatives, several compounds exhibited potent antibacterial activity against multiple strains of bacteria, outperforming traditional antibiotics in some cases . This reinforces the potential application of this compound in treating bacterial infections.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObservations
AnticancerQuinazoline derivativesInduced apoptosis in cancer cells
Anti-inflammatoryFuran derivativesReduced cytokine production
AntimicrobialFuran-based compoundsEffective against E. coli and S. aureus

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